2-(1-(Methylsulfonyl)cyclopropyl)acetic acid
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Overview
Description
2-(1-(Methylsulfonyl)cyclopropyl)acetic acid is a useful research compound. Its molecular formula is C6H10O4S and its molecular weight is 178.2. The purity is usually 95%.
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Scientific Research Applications
Solvent-Controlled Synthesis
A study highlighted the tunable hydrosulfonylation of cyclopropylidenepropenones with sodium sulfinates and acetic acid. This method allows for the selective production of β- or γ-addition products in good to excellent yields, demonstrating the chemical versatility of related cyclopropyl compounds in organic synthesis (Miao et al., 2016).
Synthesis of Constrained ACC Derivatives
Another significant contribution is the synthesis of doubly constrained 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives via a remarkable cyclopropanation process. This work opens new avenues for creating constrained analogs of ACC, highlighting the potential of cyclopropane-containing compounds in the development of novel bioactive molecules (Szakonyi et al., 2002).
Antibacterial and Antifungal Agents
Research into 2,4,5-trisubstituted-1H-imidazoles starting from aromatic acetic acids, including derivatives of the chemical , showed promising antibacterial and antifungal properties. This work underlines the chemical's relevance in the synthesis of compounds with potential therapeutic applications (Sawant et al., 2011).
Novel Synthesis Approaches
The development of new synthetic routes for cyclopropane acetic acid ethyl esters from cyclopropyl alkyl ketones using lead (IV) acetate presents a novel approach to accessing structurally complex and valuable intermediates for further chemical transformations (Nongkhlaw et al., 2005).
Antioxidant and Xanthine Oxidase Inhibitory Studies
Transition metal complexes of a novel amino acid bearing Schiff base ligand showed significant antioxidant properties and xanthine oxidase inhibitory activities. Such studies indicate the potential for developing new antioxidant agents and therapeutic compounds for conditions associated with oxidative stress and xanthine oxidase activity (Ikram et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used as an organic synthesis reagent, particularly in the activation and coupling reactions of carboxylic acids .
Mode of Action
As an organic synthesis reagent, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
Given its role in organic synthesis, it’s plausible that it could influence a variety of biochemical pathways depending on the specific context of its use .
Result of Action
As a reagent in organic synthesis, its effects would likely be dependent on the specific reactions it is used in .
Action Environment
Like most chemical compounds, factors such as temperature, ph, and the presence of other chemicals could potentially influence its stability and reactivity .
Properties
IUPAC Name |
2-(1-methylsulfonylcyclopropyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S/c1-11(9,10)6(2-3-6)4-5(7)8/h2-4H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIJAEBUCVQQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.